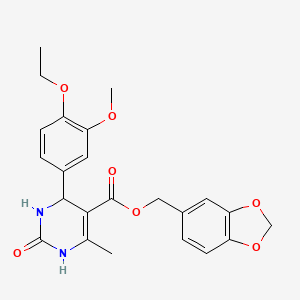![molecular formula C22H27NO2S B5203763 {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol, also known as PET or PET-methanol, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
作用机制
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol acts as a dopamine transporter inhibitor by binding to the transporter and blocking the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various biochemical and physiological effects. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has also been found to have an affinity for certain cancer cells, which may be due to its ability to bind to specific receptors on these cells.
Biochemical and Physiological Effects:
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has been found to have various biochemical and physiological effects. In the brain, {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can lead to an increase in dopamine levels, which can affect mood, motivation, and reward processing. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has also been found to have analgesic effects and can reduce pain sensation in animal models. In cancer cells, {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has several advantages for lab experiments. It is a highly specific and selective compound that can be used to study specific biological processes. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol is also relatively easy to synthesize and can be produced in large quantities. However, {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has some limitations as well. It is a relatively new compound, and its long-term effects are not yet known. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol also requires specialized equipment for imaging and analysis, which can be expensive.
未来方向
There are several future directions for research on {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol. One area of research is the development of {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol-based therapies for neurological disorders and cancer. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can be used to selectively target specific cells and can be used to develop new therapies that are more effective and have fewer side effects. Another area of research is the development of new {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol analogs that have improved properties such as increased selectivity and potency. Finally, {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can be used to study the mechanisms of drug resistance in cancer cells and to develop new therapies that can overcome this resistance.
合成方法
The synthesis of {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol involves the reaction of 1-(phenylthio)acetyl-4-piperidinone with 2-phenylethanol in the presence of a reducing agent such as sodium borohydride. The reaction yields {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol-methanol, which can be further purified using column chromatography. This synthesis method has been optimized and has been shown to produce high yields of {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol with high purity.
科学研究应用
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has been found to have an affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can be used to study the function of the dopamine transporter and its role in various neurological disorders such as Parkinson's disease and addiction.
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has also been studied for its potential applications in cancer research. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has been found to have an affinity for certain cancer cells and can be used to selectively target these cells for imaging and therapy. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can also be used to study the mechanisms of drug resistance in cancer cells and to develop new therapies for cancer.
属性
IUPAC Name |
1-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-18-22(12-11-19-7-3-1-4-8-19)13-15-23(16-14-22)21(25)17-26-20-9-5-2-6-10-20/h1-10,24H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNAAJZRJGBHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)CO)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-(2-Phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

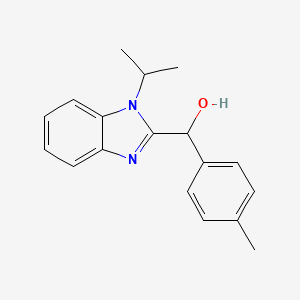
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203696.png)
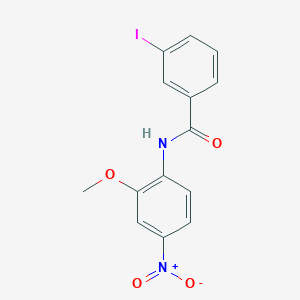
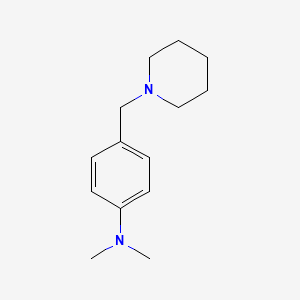
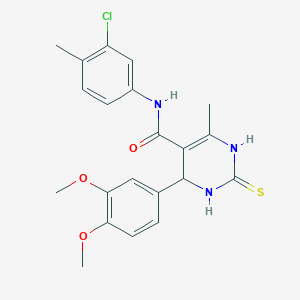
![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)

![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)

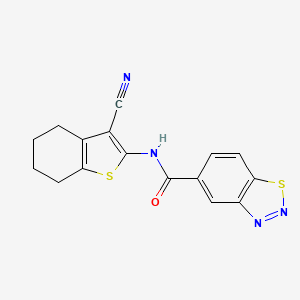
![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)
